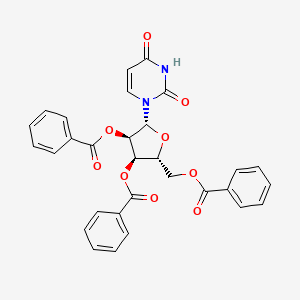

Uridine 2',3',5'-tribenzoate

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1748-04-5 |

|---|---|

Molekularformel |

C30H24N2O9 |

Molekulargewicht |

556.5 g/mol |

IUPAC-Name |

[(3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22?,24-,25-,26-/m1/s1 |

InChI-Schlüssel |

MPYUTOYNCCRZAC-FKCSXRDPSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Andere CAS-Nummern |

1748-04-5 |

Herkunft des Produkts |

United States |

Significance in Nucleoside Chemistry and Derivatives Synthesis

The primary significance of Uridine (B1682114) 2',3',5'-tribenzoate in modern chemical research lies in its role as a versatile and stable precursor for the synthesis of a vast array of modified nucleosides. The benzoyl protecting groups are robust enough to withstand various reaction conditions, yet they can be removed reliably when needed. This allows chemists to perform modifications on the uracil (B121893) base or other parts of the molecule without unintended reactions at the ribose hydroxyls.

This protected nucleoside is a critical starting material for producing derivatives with significant biological and therapeutic potential. For instance, it serves as a key intermediate in the synthesis of isotopically labeled compounds, such as Uridine-13C,15N2 2',3',5'-tribenzoate, which is then used to produce Uridine-2-13C-1,3-15N2, a vital tool for tracking metabolic pathways and in studies of RNA structure and function. usbio.netlgcstandards.com Furthermore, research has demonstrated its use in light-driven deoxygenation reactions to create precursors for 2'-deoxyuridine, a component of DNA. acs.org It is also employed in Vorbrüggen glycosylation reactions to synthesize novel nucleosides, such as 5-(Imidazol-4-yl)uridine, which exhibits interesting fluorescent properties. chemistryviews.org The ability to use Uridine 2',3',5'-tribenzoate as a scaffold allows for the systematic and controlled synthesis of these and other complex nucleoside analogs.

Historical Context of Tri Benzoylated Uridine Derivatives in Synthetic Strategies

Regioselective Benzoylation Strategies

Regioselective benzoylation is fundamental to the synthesis of this compound, preventing unwanted side reactions during further chemical modifications. The challenge lies in differentiating between the primary 5'-hydroxyl group and the two secondary 2'- and 3'-hydroxyl groups, which have similar reactivity.

Direct acylation involves treating uridine with a benzoylating agent, typically benzoyl chloride, in the presence of a base. This approach leverages the inherently higher reactivity of the primary 5'-hydroxyl group compared to the secondary 2'- and 3'-hydroxyls. researchgate.net However, selective esterification is often difficult to achieve due to the presence of the three hydroxyl groups and the N3-imide proton. researchgate.net

Direct acylation methods using an excess of the acylating agent can lead to the desired tribenzoate, but often result in a mixture of partially acylated products, necessitating complex chromatographic purification. Studies have shown that direct acylation of uridine with substituted benzoyl chlorides tends to yield the 5'-O-acyl derivatives, albeit in moderate yields. researchgate.netresearchgate.net To achieve full benzoylation to this compound, harsher conditions or a significant excess of the benzoylating agent is typically required.

To overcome the selectivity challenges of direct acylation, sequential strategies that involve the stepwise introduction of protecting groups are often employed. These methods offer superior control and generally provide higher yields of the desired product.

One effective technique is the dibutyltin (B87310) oxide method. This procedure involves the reaction of uridine with dibutyltin oxide to form an intermediate tin complex. researchgate.net This complex regioselectively activates one of the hydroxyl groups, typically the 3'-hydroxyl, allowing for its selective acylation. researchgate.netresearchgate.net For instance, selective 3-bromobenzoylation of uridine using this method furnished the 3'-O-acyl derivative in an 87% yield. researchgate.net After the initial selective acylation, the remaining hydroxyl groups can then be benzoylated in a subsequent step.

Another powerful sequential approach involves the temporary protection of the 2',3'-diol. For example, reacting uridine with a boronic acid can form a cyclic boronic ester across the 2' and 3' positions. nih.gov This temporary protection leaves the 5'-hydroxyl group as the sole primary alcohol available for reaction, enabling its highly regioselective benzoylation. The boronic ester can then be easily cleaved to liberate the 2' and 3' hydroxyls for subsequent benzoylation.

Alternatively, the more reactive 5'-hydroxyl group can be protected first using a bulky protecting group like a triphenylmethyl (trityl) group, owing to the lower steric hindrance at this primary position. researchgate.net Following the protection of the 5'-position, the 2'- and 3'-hydroxyls can be benzoylated. Finally, the trityl group is removed to yield the 2',3'-dibenzoate, or it can be replaced with a benzoate group to complete the synthesis of the tribenzoate.

Stereoselective Synthetic Pathways Involving Uridine Derivatives

The stereochemistry of the ribose moiety is critical for the biological activity of nucleoside analogs. Therefore, synthetic pathways that control the creation of new stereocenters are of paramount importance.

Achieving diastereoselective control is a key challenge in the synthesis of modified uridine analogs where new chiral centers are introduced. Various strategies have been developed to influence the stereochemical outcome of reactions on the ribose ring.

One notable strategy involves the diastereoselective epoxidation of a uridine-derived alkene, which can be performed on a multigram scale. researchgate.net The resulting epoxide is a versatile intermediate that can undergo regioselective nucleophilic opening to introduce a variety of substituents at the C-5' position, providing access to a library of 5'-substituted-uridine derivatives. researchgate.netnih.gov The configuration of the newly formed stereocenter can be unambiguously determined, often by X-ray diffraction analysis. nih.gov

Other approaches have explored the diastereoselective addition of nucleophiles, such as Grignard reagents or enolates, to a C-5' aldehyde derived from uridine. researchgate.net However, these reactions often proceed with only modest diastereoselectivities, typically in ratios of about 2:1. researchgate.net The development of more selective methods remains an active area of research to provide better control over the stereochemistry at the 5'-position.

Protecting groups on the sugar moiety do more than just prevent unwanted reactions; they can actively influence the stereochemical course of subsequent transformations. This is particularly evident in the 5'-alkynylation of uridine-derived aldehydes.

Research has demonstrated that the nature of the 2',3'-di-O-protecting group has a significant impact on the diastereoselectivity of the addition of alkynyl Grignard reagents to the 5'-aldehyde. researchgate.net The choice of protecting group can dramatically shift the facial selectivity of the nucleophilic attack on the carbonyl group.

Specifically, when the 2' and 3' hydroxyls are protected as O-alkyl groups (e.g., as part of an isopropylidene ketal), the reaction shows modest diastereoselectivity in favor of the 5'R-isomer. In contrast, employing O-silyl protecting groups, such as tert-butyldimethylsilyl (TBS), leads to a pronounced switch in selectivity, affording high diastereoselectivities in favor of the 5'S-isomer. researchgate.netresearchgate.net This powerful directing effect allows for the targeted synthesis of either diastereomer by simply changing the protecting group strategy.

Table 1: Effect of 2',3'-Protecting Groups on Diastereoselectivity of Uridine 5'-Alkynylation researchgate.net

| 2',3'-Protecting Group | Diastereomeric Ratio (R:S) | Predominant Isomer |

|---|---|---|

| Isopropylidene (O-alkyl type) | 65:35 | 5'R |

| Silyl (B83357) ethers (O-silyl type) | up to 1:99 | 5'S |

Optimization of Synthetic Routes for Uridine Tribenzoate Intermediates

Route optimization also involves the careful selection of protecting groups. An ideal protecting group should be introduced in high yield, be stable to subsequent reaction conditions, and be removed efficiently and selectively without affecting other functional groups. umich.edu For example, the choice between different silyl ethers or cyclic ketals can influence not only the stability and solubility but also the stereochemical outcome of reactions, as seen in nucleoside alkynylation. researchgate.net

Furthermore, the development of one-pot reactions or telescoped sequences, where intermediates are not isolated, can significantly enhance efficiency. nih.gov By carefully choosing reagents and conditions, multiple transformations, such as protection and acylation, can be performed sequentially in the same reaction vessel, saving time, solvents, and materials. The continual development of new catalysts and reaction conditions, such as improved methods for N-benzoylation, also contributes to the refinement and optimization of synthetic pathways for these valuable nucleoside intermediates. nih.gov

Yield Enhancement and Reaction Efficiency

Improving the yield and efficiency of chemical reactions is a central goal in synthetic chemistry. For this compound, this involves optimizing reaction conditions, minimizing side products, and simplifying purification. The conventional method involves treating uridine with benzoyl chloride in the presence of a base like pyridine (B92270). However, advancements have led to more refined techniques.

A significant improvement in nucleoside synthesis is the Vorbrüggen reaction, which has been adapted to enhance yields. For instance, in the synthesis of a related nucleoside analog, an improved one-pot reaction based on the Vorbrüggen method dramatically increased the yield. acs.org This approach involved the reaction of silylated cyanuric acid with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, using TMSCl and SnCl₄ as catalysts. acs.org This method prevented the formation of disubstituted byproducts and resulted in an 82% yield of the desired product. acs.org

The choice of protective groups and reaction conditions is critical. Detailed synthetic procedures for analogous compounds, such as 3',5'-di-O-benzoylthymidine, highlight the importance of controlled conditions and specific reagents like 2,6-lutidine as a base and purification via flash column chromatography to achieve respectable yields (53-62% for specific steps). orgsyn.org

Furthermore, solid-phase synthesis offers a powerful strategy for enhancing reaction efficiency and simplifying purification. nih.gov By anchoring the uridine starting material to a solid support, excess reagents and byproducts can be easily washed away, which streamlines the process and often improves yields by driving reactions to completion. nih.gov This modular approach is particularly advantageous for creating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov

| Method | Key Reagents/Catalysts | Typical Yield | Key Advantages |

| Conventional Benzoylation | Benzoyl chloride, Pyridine | Moderate | Straightforward, well-established. |

| Vorbrüggen-type Reaction | Silylated base, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSCl, SnCl₄ | High (e.g., 82%) | Prevents byproduct formation, one-pot procedure. acs.org |

| Optimized Solution-Phase | Specific bases (e.g., 2,6-lutidine), controlled temperature | Good (e.g., >60%) | High purity after chromatographic separation. orgsyn.org |

| Solid-Phase Synthesis | Resin-bound uridine, solution-phase reagents | High | Simplified purification, amenability to automation and library synthesis. nih.gov |

Scalability and Industrial Applicability

The transition from a laboratory-scale procedure to an industrially viable process requires that the synthesis be scalable, cost-effective, and robust. This compound and its derivatives are intermediates for various therapeutic candidates, making their large-scale production a key consideration. smolecule.comclearsynth.com

The methodologies that offer high efficiency and simplified purification are often the most scalable. Solid-phase synthesis, for example, is highly amenable to scale-up. nih.gov The ease of removing impurities by simple filtration and washing steps reduces the reliance on time-consuming and solvent-intensive chromatographic purification, which is a major bottleneck in industrial processes. nih.gov

The development of one-pot reactions, such as the improved Vorbrüggen synthesis, also enhances industrial applicability. acs.org By minimizing the number of separate reaction and purification steps, these processes reduce manufacturing time, operational complexity, and waste generation, leading to a more economical and environmentally friendly production cycle.

The use of this compound and its isotopically labeled analogs in the synthesis of compounds for clinical and research applications, including those for Abbreviated New Drug Applications (ANDA) and commercial production, underscores that scalable synthetic routes have been successfully developed. clearsynth.comusbio.net For instance, isotopically labeled versions like Uridine-13C,15N2 2',3',5'-tribenzoate are produced for use as internal standards in metabolic studies, requiring a reliable and scalable synthesis to meet demand. usbio.netlgcstandards.com

| Feature | Impact on Scalability and Industrial Applicability |

| One-Pot Procedures | Reduces reactor occupancy, labor, and waste; increases throughput. acs.org |

| Solid-Phase Synthesis | Simplifies purification, reduces solvent use, allows for easier automation. nih.gov |

| High-Yielding Reactions | Improves cost-effectiveness by maximizing product output from raw materials. |

| Reduced Chromatographic Purification | Significantly lowers production costs, time, and solvent waste, which are major factors in large-scale manufacturing. orgsyn.orgnih.gov |

Protective Group Chemistry Employing Benzoate Functionalities in Uridine Scaffolds

Benzoate (B1203000) as a Temporary Protecting Group for Ribose Hydroxyls

The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety in uridine (B1682114) are chemically similar, presenting a significant challenge for regioselective modification. Temporary protecting groups are therefore essential to mask one or more of these hydroxyls while chemical transformations are carried out at other positions. The benzoate group, an acyl protecting group, is frequently employed for this purpose. It is typically introduced by reacting uridine with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). The resulting benzoate esters are stable to a range of reaction conditions, yet can be removed when desired.

Regioselective Protection of 2', 3', and 5'-Hydroxyl Groups

The selective protection of one hydroxyl group over the others in uridine is a critical step in the synthesis of many of its derivatives. The primary 5'-hydroxyl group is sterically less hindered and generally more reactive than the secondary 2'- and 3'-hydroxyls. This inherent difference in reactivity can be exploited to achieve regioselective benzoylation.

By carefully controlling reaction conditions such as temperature, stoichiometry of the benzoylating agent, and the nature of the solvent and base, a degree of selectivity can be achieved. For instance, the use of a limited amount of benzoyl chloride at low temperatures in pyridine preferentially yields the 5'-O-benzoyluridine. nih.gov Further benzoylation can then occur at the 2' and 3' positions.

The selective benzoylation of the primary hydroxyl group can also be achieved with high efficiency using enzymatic catalysis. For example, lipase-catalyzed benzoylation of 2'-deoxynucleosides using vinyl benzoate as the acyl donor has been shown to be highly regioselective for the 5'-hydroxyl group. researchgate.net

Table 1: Regioselective Benzoylation of Uridine Derivatives

| Starting Material | Reagents and Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Uridine | 1.1 eq. Palmitoyl Chloride, Pyridine, 0°C to rt | 5'-O-Palmitoyluridine | 45 | nih.gov |

| 2'-Deoxynucleosides | Vinyl Benzoate, Lipase from Candida antarctica B | 5'-O-Benzoyl-2'-deoxynucleoside | >90 | researchgate.net |

| Methyl α-D-galactopyranoside | 3.1 eq. Benzoyl Chloride, Pyridine, -40°C | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | 78 | nih.gov |

It is important to note that achieving high regioselectivity for the secondary 2'- and 3'-hydroxyls is more challenging due to their similar chemical environments. Often, a mixture of 2'- and 3'-monobenzoylated products is obtained, along with the 2',3'-dibenzoylated product. researchgate.net

Orthogonal Protection Strategies with Benzoates in Nucleoside Synthesis

In the synthesis of complex nucleoside derivatives, it is often necessary to protect multiple hydroxyl groups with different protecting groups that can be removed selectively under distinct conditions. This concept is known as an orthogonal protection strategy. The benzoate group can be effectively integrated into such strategies, often in combination with silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group. researchgate.netmdpi.com

Silyl ethers are typically stable under the basic conditions used for benzoylation and are labile to fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. Conversely, benzoate esters are stable to the conditions used for silylation and desilylation with fluoride ions but are cleaved by basic hydrolysis (e.g., ammonolysis or sodium methoxide). organic-chemistry.orgnih.gov

This orthogonality allows for the selective deprotection of either the silyl or the benzoate group, enabling sequential modifications at specific hydroxyl positions. For example, a 5'-O-benzoyl-2',3'-di-O-TBDMS-uridine derivative can be selectively deprotected at the 5'-position using basic conditions to liberate the hydroxyl group for further reaction, while the 2' and 3' positions remain protected. Alternatively, the silyl groups can be removed with a fluoride source, leaving the 5'-benzoyl group intact.

Deprotection Mechanisms and Selectivity

Ammonolysis and Other Chemical Deprotection Methods

The most common method for the deprotection of benzoate esters in nucleoside chemistry is ammonolysis. researchgate.net This involves treating the benzoylated nucleoside with a solution of ammonia (B1221849) in an alcohol, typically methanol (B129727). The reaction proceeds via nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the carbonyl carbon of the benzoate group. This results in the formation of benzamide (B126) and the free hydroxyl group on the nucleoside. The reaction is typically carried out at room temperature and is effective for removing all benzoate groups from a fully benzoylated uridine.

Another widely used method for the deprotection of benzoate esters is transesterification using sodium methoxide (B1231860) in methanol, a process often referred to as the Zemplén deacetylation when applied to acetates. nih.gov This method is highly efficient and proceeds under mild, basic conditions. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester to yield the free hydroxyl group and methyl benzoate.

Table 2: Common Deprotection Methods for Benzoyl Groups on Uridine

| Deprotection Method | Reagents | Conditions | Comments | Reference(s) |

|---|---|---|---|---|

| Ammonolysis | Ammonia in Methanol | Room Temperature | Standard method for complete deprotection. | researchgate.net |

| Zemplén Conditions | Catalytic Sodium Methoxide in Methanol | 0°C to Room Temperature | Mild and efficient for complete deprotection. | nih.govgoogle.com |

| Selective Hydrolysis | Lithium trifluoroethoxide in TFE | Ambient Temperature | Selectively removes 2'- and 3'-O-acyl groups. | nih.gov |

Selective deprotection of specific benzoate groups can be achieved by carefully controlling the reaction conditions. For instance, selective cleavage of the 2'- and 3'-O-acyl groups from 2',3',5'-tri-O-acylribonucleosides has been accomplished using lithium trifluoroethoxide in 2,2,2-trifluoroethanol, leaving the 5'-O-acyl group intact. nih.gov

Impact of Benzoate Protection on Nucleoside Reactivity Profiles

The introduction of protecting groups on the ribose moiety of uridine can significantly influence the reactivity of the entire nucleoside molecule. Benzoate groups, being electron-withdrawing, can have a profound impact on the electronic properties and steric environment of the ribose ring, thereby affecting the outcome of subsequent chemical reactions.

One of the most important reactions in nucleoside chemistry is glycosylation, the formation of the glycosidic bond. The nature of the protecting group at the 2'-position of the ribose sugar plays a crucial role in determining the stereochemical outcome of this reaction. A participating group, such as a benzoate group, at the 2'-position can direct the incoming nucleophile (the nucleobase) to the β-face of the ribose ring, leading to the formation of the desired β-anomer. beilstein-journals.orgmpg.de This is due to the formation of a transient 1,2-acyloxonium ion intermediate, which blocks the α-face of the ribose.

The presence of bulky benzoate groups on the ribose ring can also influence the reactivity of the uracil (B121893) base. For example, the steric hindrance imposed by the benzoate groups can affect the accessibility of the N3-position for alkylation or other modifications. mpg.de

Furthermore, the electronic effect of the benzoate groups can modulate the reactivity of the C5-C6 double bond of the uracil ring towards electrophilic addition reactions. The electron-withdrawing nature of the benzoates can decrease the electron density of the pyrimidine (B1678525) ring, potentially reducing its susceptibility to certain electrophiles.

Uridine 2 ,3 ,5 Tribenzoate As a Key Intermediate in Oligonucleotide and Nucleoside Analogue Synthesis

Application in Phosphoramidite (B1245037) Chemistry for Oligonucleotide Assembly

The phosphoramidite method is the gold standard for the automated solid-phase synthesis of oligonucleotides. twistbioscience.comwikipedia.org This process involves the sequential addition of protected nucleoside phosphoramidites to a growing nucleic acid chain. Uridine (B1682114) 2',3',5'-tribenzoate is a key precursor for the synthesis of uridine phosphoramidite building blocks required for RNA synthesis.

The synthesis of uridine phosphoramidite from Uridine 2',3',5'-tribenzoate involves a multi-step process that requires selective deprotection and functionalization. A typical synthetic route is outlined below:

Selective Deprotection of the 5'-Hydroxyl Group: The first step is the selective removal of the 5'-benzoyl group to expose the primary hydroxyl group. This is often achieved by controlled alkaline hydrolysis, for example, using a carefully titrated solution of sodium hydroxide (B78521) in a mixture of pyridine (B92270) and ethanol. The reaction conditions must be mild enough to avoid significant cleavage of the 2'- and 3'-benzoyl groups.

Introduction of the 5'-DMT Protecting Group: The free 5'-hydroxyl group is then protected with a dimethoxytrityl (DMT) group. researchgate.net This acid-labile group is essential for the automated synthesis cycle, as its removal allows for the stepwise elongation of the oligonucleotide chain. wikipedia.org The reaction is typically carried out using DMT-chloride in the presence of a base such as pyridine.

Deprotection of the 2'- and 3'-Hydroxyl Groups: The remaining 2'- and 3'-benzoyl groups are then removed, usually by treatment with a stronger base like sodium methoxide (B1231860) in methanol (B129727) or concentrated ammonium (B1175870) hydroxide. This step yields 5'-O-DMT-uridine.

Selective Protection of the 2'-Hydroxyl Group: For RNA synthesis, the 2'-hydroxyl group must be protected with a group that is stable throughout the synthesis cycles but can be removed during the final deprotection of the oligonucleotide. atdbio.com A common protecting group is the tert-butyldimethylsilyl (TBDMS) group. researchgate.net This is introduced by reacting 5'-O-DMT-uridine with TBDMS-chloride and a base like silver nitrate (B79036) or imidazole. This reaction often yields a mixture of 2'- and 3'-protected isomers that need to be separated.

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the free 3'-hydroxyl group. This is achieved by reacting the 5'-O-DMT-2'-O-TBDMS-uridine with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). researchgate.net The resulting product is the desired 5'-O-DMT-2'-O-TBDMS-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite.

| Step | Reagents and Conditions | Product |

| 1 | NaOH, Pyridine/Ethanol | 2',3'-Di-O-benzoyluridine |

| 2 | DMT-Cl, Pyridine | 5'-O-DMT-2',3'-di-O-benzoyluridine |

| 3 | NaOMe, Methanol | 5'-O-DMT-uridine |

| 4 | TBDMS-Cl, Imidazole | 5'-O-DMT-2'-O-TBDMS-uridine |

| 5 | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 5'-O-DMT-2'-O-TBDMS-uridine-3'-O-phosphoramidite |

Once the uridine phosphoramidite analog is synthesized, it can be used in an automated DNA/RNA synthesizer to incorporate a uridine residue at any desired position within an RNA sequence. The process follows a standard cycle of four steps: deblocking, coupling, capping, and oxidation. wikipedia.org

Deblocking (Detritylation): The synthesis begins with the first nucleoside attached to a solid support, typically controlled-pore glass (CPG), via its 3'-hydroxyl group. The 5'-DMT group of this nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), exposing the 5'-hydroxyl group for the next coupling reaction. wikipedia.org

Coupling: The synthesized uridine phosphoramidite is activated by an activator, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. This reaction forms a phosphite (B83602) triester linkage and extends the RNA chain by one nucleotide. The coupling efficiency for sterically hindered ribonucleoside phosphoramidites is typically very high, often exceeding 98%. wikipedia.orgresearchgate.net

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations, a capping step is performed. This is usually done by acetylating the unreacted hydroxyl groups with acetic anhydride (B1165640) and N-methylimidazole. atdbio.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an aqueous solution of iodine. This completes one cycle of nucleotide addition.

This four-step cycle is repeated until the desired RNA sequence is assembled. The use of uridine phosphoramidites derived from tribenzoate precursors allows for the precise and efficient site-specific incorporation of uridine residues into RNA sequences. researchgate.net

Solid-Phase Synthesis Techniques Utilizing Protected Uridine Derivatives

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, offering significant advantages over solution-phase methods, including the use of excess reagents to drive reactions to completion and simplified purification by washing away excess reagents and by-products. atdbio.com Protected uridine derivatives, originating from precursors like this compound, are fundamental to these techniques.

The synthesis of modified nucleosides and oligonucleotides can be approached through convergent or divergent strategies.

Convergent Synthesis: In a convergent approach, the modified sugar and the nucleobase are synthesized separately and then coupled together in a later step to form the final nucleoside. doi.org For example, a modified ribose sugar, perhaps with a specific functional group at the 2' position, can be synthesized, and then a silylated uracil (B121893) base can be coupled to it using methods like the silyl-Hilbert-Johnson reaction. This compound itself can be a product of such a convergent synthesis, where a benzoyl-protected ribose is coupled with uracil.

Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a library of related compounds. This compound is an excellent starting point for a divergent synthesis of various modified uridine nucleosides. The benzoyl groups protect the hydroxyls while modifications are made to the uracil base. For instance, the C5 position of the uracil ring can be halogenated, nitrated, or coupled with other moieties. Subsequent removal of the benzoyl protecting groups yields a range of 5-substituted uridine analogues.

| Strategy | Description | Example using a this compound precursor |

| Convergent | Separate synthesis of modified sugar and base, followed by coupling. | Coupling of a tri-O-benzoyl-ribose derivative with silylated uracil to form this compound. |

| Divergent | A common intermediate is modified to produce a variety of products. | Halogenation of the C5 position of this compound, followed by deprotection to yield 5-halouridines. |

For solid-phase synthesis, the first nucleoside must be covalently attached to an insoluble solid support. umich.edu This is achieved through a linker molecule. A common approach involves creating a 3'-O-succinyl derivative of the protected nucleoside, which is then coupled to an amino-functionalized solid support, such as long-chain alkylamine controlled-pore glass (LCAA-CPG). nih.gov

To prepare a uridine-derivatized solid support from a tribenzoate precursor, the following steps are typically taken:

Selective 5'-Deprotection: The 5'-benzoyl group of this compound is selectively removed.

5'-DMT Protection: The free 5'-hydroxyl is protected with a DMT group.

3'-Deprotection: The 3'-benzoyl group is selectively removed, while keeping the 2'-benzoyl group intact. This can be a challenging step requiring careful control of reaction conditions.

Succinate Linker Attachment: The free 3'-hydroxyl group is reacted with succinic anhydride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to form the 3'-O-succinate hemiester. umich.edu

Coupling to Solid Support: The nucleoside-3'-O-succinate is then coupled to the amino groups of the LCAA-CPG support using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). umich.edu

The resulting solid support, with the protected uridine covalently attached, is then ready for use in an automated oligonucleotide synthesizer. The choice of linker is critical as it must be stable throughout the synthesis but cleavable under specific conditions to release the final oligonucleotide. umich.edu

Synthesis of Chemically Modified Uridine Nucleosides and Oligomers

This compound is an invaluable starting material for the synthesis of a wide variety of chemically modified uridine nucleosides. The benzoyl groups provide robust protection for the sugar hydroxyls, allowing for a broad range of chemical transformations to be performed on the uracil base.

Modifications at the C5 position of the uracil ring are of particular interest as they can impart novel biological properties to the nucleoside or oligonucleotide. For example, 5-substituted uridines are known to have antiviral and anticancer activities.

A general scheme for the synthesis of 5-substituted uridine derivatives from this compound is as follows:

Modification of the Uracil Base: The C5 position of the uracil ring in this compound can be functionalized through various reactions, including:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce bromine or iodine.

Nitration: Using nitric acid in sulfuric acid.

Palladium-Catalyzed Cross-Coupling Reactions: The C5 position can be first mercurated and then coupled with various organic groups using palladium catalysts.

Deprotection: After the modification of the base, the benzoyl protecting groups are removed from the 2', 3', and 5' positions by treatment with a base, such as sodium methoxide in methanol or ammonia (B1221849) in methanol, to yield the final 5-substituted uridine nucleoside.

These modified nucleosides can then be converted into their corresponding phosphoramidites, as described in section 4.1.1, and incorporated into oligonucleotides to study the effect of the modification on the structure, stability, and biological function of the nucleic acid.

| Modification | Reagent(s) | Resulting 5-Substituted Uridine |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromouridine |

| Iodination | N-Iodosuccinimide (NIS) | 5-Iodouridine |

| Nitration | HNO₃/H₂SO₄ | 5-Nitrouridine |

Ribose-Modified Uridine Analogs (e.g., 4'-CF3-Uridine)

The introduction of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into the ribose moiety of nucleosides can significantly alter their biological properties, including metabolic stability and binding affinity. While a direct synthesis of 4'-CF3-Uridine from this compound is not prominently documented, the use of benzoyl protecting groups on the nucleobase is a key strategy in the synthesis of related 2'-O-trifluoromethylated nucleoside phosphoramidites. nih.gov This highlights the importance of benzoyl protection in creating complex, modified nucleosides.

In a general approach to synthesizing such analogues, a suitably protected nucleoside is required to allow for the selective introduction of the trifluoromethyl group at the desired position on the ribose ring. Benzoyl groups are advantageous due to their stability and can be selectively removed under specific conditions. The synthesis of 2'-O-trifluoromethyl adenosine (B11128) phosphoramidite, for instance, utilizes N6-benzoyl protection on the adenine (B156593) base. nih.gov A similar strategy could conceivably be applied to uridine, where the hydroxyl groups are protected with benzoyl groups, as in this compound, to facilitate the introduction of a CF3 group at the 4' position.

Table 1: Key Protecting Groups in the Synthesis of Fluorinated Nucleoside Analogs

| Protecting Group | Position Protected | Purpose |

| Benzoyl (Bz) | Nucleobase (e.g., N6 of Adenine) | Prevents side reactions on the nucleobase during modification of the sugar. nih.gov |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Allows for the selective reaction at other hydroxyl groups and is crucial for solid-phase oligonucleotide synthesis. |

| Phosphoramidite | 3'-Hydroxyl | Enables the coupling of the nucleoside monomer during oligonucleotide synthesis. |

Nucleobase-Modified Uridine Analogs (e.g., 2-Thio-uridine, 5-methyl-uridine)

The modification of the uracil base of uridine gives rise to analogues with diverse biological activities. This compound and related benzoylated intermediates play a significant role in the synthesis of these compounds.

2-Thio-uridine: The introduction of a sulfur atom at the 2-position of the uracil ring to form 2-Thio-uridine is a modification found in some transfer RNAs (tRNAs). The compound 2',3',5'-Tri-O-benzoyl-2-thiouridine is a known derivative, indicating its utility as a stable, protected intermediate in synthetic pathways. nih.gov The benzoyl groups on the ribose moiety protect the hydroxyls, while the thiolation of the base is carried out. Subsequent deprotection yields the desired 2-Thio-uridine.

5-Methyl-uridine: Also known as ribothymidine, 5-methyl-uridine is another modified nucleoside found in tRNA. researchgate.net A documented synthetic route to 5-methyl-uridine proceeds directly from "Uridine, 5-methyl-, 2',3',5'-tribenzoate". nih.gov In this synthesis, the fully protected starting material allows for the specific methylation at the 5-position of the uracil base. The benzoyl groups are then removed to afford 5-methyl-uridine.

Table 2: Synthesis of Nucleobase-Modified Uridine Analogs

| Target Analog | Key Intermediate | Synthetic Step |

| 2-Thio-uridine | 2',3',5'-Tri-O-benzoyl-2-thiouridine | Thiolation of the uracil base followed by deprotection of the benzoyl groups. nih.gov |

| 5-Methyl-uridine | Uridine, 5-methyl-, 2',3',5'-tribenzoate | Methylation of the uracil base at the 5-position followed by deprotection of the benzoyl groups. nih.gov |

Synthesis of Branched Oligonucleotides Incorporating Uridine Scaffolds

Branched oligonucleotides are complex nucleic acid structures with important biological roles, for instance, as intermediates in RNA splicing. nih.gov Their synthesis requires specialized building blocks that can create a branch point. While the direct use of this compound as a branching monomer is not extensively detailed, the principles of using protected nucleosides are central to these syntheses.

The synthesis of branched oligonucleotides often involves a ribonucleoside phosphoramidite synthon where both the 2' and 3' hydroxyl groups are phosphitylated, allowing for the simultaneous extension of two oligonucleotide chains. nih.gov To achieve this, the nucleobase and the 5'-hydroxyl group must be appropriately protected. In the synthesis of an adenosine-based branching synthon, for example, the N6-amino group of adenosine is protected with a benzoyl group. nih.gov This strategy prevents the nucleobase from participating in unwanted side reactions during the phosphitylation of the ribose hydroxyls and subsequent oligonucleotide synthesis. A similar approach utilizing a benzoyl-protected uridine derivative could be envisioned for the creation of a uridine-centered branch point.

Enzymatic synthesis is also a promising avenue for the creation of branched oligonucleotides. In this context, the use of 3'-O-benzoyl protected nucleoside triphosphates has been explored to control the enzymatic incorporation of monomers. nih.gov This strategy could potentially be adapted for the controlled, site-specific introduction of a uridine monomer that can then serve as a foundation for a branch.

Synthesis of Double-Headed Nucleosides from Uridine

Double-headed nucleosides are fascinating molecules that contain two nucleobases attached to a single sugar moiety. Their synthesis is a complex undertaking that relies heavily on protecting group strategies to ensure the correct assembly of the final structure.

In several synthetic routes towards double-headed nucleosides starting from uridine, protection of the N3 position of the uracil ring with a benzoyl group is a critical step. For instance, in the synthesis of 2′-deoxy-2′-(thymine-1-yl)ethyluridine, a TIPDS-protected hydroxynucleoside derived from uridine is treated with benzoyl chloride to selectively protect the 3-NH group of the uracil moiety. This N3-benzoyluridine intermediate is then used in a Mitsunobu reaction to introduce the second nucleobase. The benzoyl group serves to prevent unwanted reactions at the uracil base during this coupling step.

Furthermore, in the synthesis of other double-headed nucleosides, N-benzoylated cytosine is introduced as the second nucleobase. This underscores the general importance of benzoyl protection of the exocyclic amino groups of nucleobases in the synthesis of these complex analogues. While this compound protects the hydroxyl groups of the ribose, the principle of utilizing benzoyl protection is a recurring theme in the successful synthesis of double-headed nucleosides.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of Uridine (B1682114) 2',3',5'-tribenzoate and its Derivatives

Spectroscopy is a cornerstone in the structural analysis of organic molecules. For Uridine 2',3',5'-tribenzoate, a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy offers a complete picture of its covalent structure, electronic properties, and the functional groups present.

NMR spectroscopy is an unparalleled tool for determining the detailed structure and conformation of nucleoside derivatives in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a precise model of the molecule's average conformation can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the uracil (B121893) base, the ribose sugar moiety, and the three benzoyl groups. In comparison to the parent uridine molecule, the most significant changes are observed in the ribose proton signals. The acylation of the 2', 3', and 5' hydroxyl groups causes a substantial downfield shift of the corresponding H-2', H-3', and H-5' protons due to the deshielding effect of the electron-withdrawing benzoyl carbonyl groups. nih.gov Protons of the three benzoyl groups would introduce new, complex multiplets in the aromatic region of the spectrum.

Conformational analysis of nucleosides by NMR focuses on two key aspects: the pucker of the furanose ring and the orientation around the glycosidic bond. nih.gov The ribose ring is not planar and exists in a dynamic equilibrium between two major conformations, C2'-endo and C3'-endo. The coupling constants between adjacent protons on the sugar ring, particularly ³J(H1'–H2'), are used to determine the predominant pucker. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximity between protons, which helps to establish the orientation of the uracil base relative to the sugar (either syn or anti). mdpi.com

| Proton | Uridine Chemical Shift (δ, ppm) in D₂O chemicalbook.com | Expected this compound Shift (δ, ppm) | Reason for Expected Shift |

|---|---|---|---|

| H-6 | 7.89 | ~7.7-7.9 | Minor change, influenced by solvent and electronic effects of remote benzoyl groups. |

| H-5 | 5.90 | ~5.8-6.0 | Minor change, influenced by solvent and electronic effects of remote benzoyl groups. |

| H-1' | 5.92 | ~6.0-6.2 | Slight downfield shift due to electronic effect from the 2'-benzoyl group. |

| H-2' | 4.36 | ~5.4-5.8 | Significant downfield shift due to deshielding by the adjacent 2'-benzoyl carbonyl. nih.gov |

| H-3' | 4.24 | ~5.4-5.8 | Significant downfield shift due to deshielding by the adjacent 3'-benzoyl carbonyl. nih.gov |

| H-4' | 4.14 | ~4.3-4.6 | Moderate downfield shift influenced by adjacent 3' and 5' benzoyl groups. |

| H-5'a, H-5'b | 3.93 / 3.82 | ~4.5-4.8 | Significant downfield shift due to deshielding by the adjacent 5'-benzoyl carbonyl. |

| Benzoyl-H | N/A | ~7.4-8.2 | Appearance of new signals in the aromatic region for ortho, meta, and para protons of the three benzoyl groups. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. In this compound, there are two main chromophoric systems: the uracil ring and the three benzoyl groups.

The uracil base of uridine is the primary chromophore, exhibiting a strong absorption maximum (λmax) around 262 nm in neutral aqueous solution, which corresponds to π → π* electronic transitions within the pyrimidine (B1678525) ring. nih.gov The benzoyl groups themselves are strong chromophores, typically showing an intense absorption band around 230 nm and a weaker, structured band near 270-280 nm.

The resulting UV-Vis spectrum of this compound would be a superposition of the absorptions of these individual chromophores. A very intense peak is expected below 240 nm, dominated by the benzoyl groups, along with a broader absorption band in the 260-280 nm region resulting from the overlap of the uracil and benzoyl absorptions. The exact λmax and molar absorptivity would be dependent on the solvent and the specific conformation of the molecule, which influences the interaction between the chromophores.

| Chromophore | Typical λmax (nm) | Expected Contribution to Spectrum |

|---|---|---|

| Uracil Ring | ~262 nih.gov | Contributes to a strong absorption band in the 260-270 nm region. |

| Benzoyl Groups | ~230 (intense), ~275 (weak) | Dominates the spectrum with a very strong absorption below 240 nm and contributes to the absorption around 270 nm. |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic bands confirming its structure.

Compared to uridine, the most notable difference would be the absence of the broad O-H stretching band (typically 3200-3600 cm⁻¹) and the appearance of very strong C=O stretching bands for the benzoate (B1203000) esters. libretexts.org The ester carbonyl stretch is expected in the range of 1720-1740 cm⁻¹. This is in addition to the C=O stretches of the uracil ring, which are found between 1650 and 1715 cm⁻¹. researchgate.net Other key signals would include aromatic C=C stretching from the benzoyl rings (around 1450-1600 cm⁻¹), C-O stretching from the ester linkages (strong bands at 1250-1300 cm⁻¹), and aromatic C-H bending bands. libretexts.org

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Uracil) | 3000-3300 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Benzoate Ester) | 1720-1740 | Stretching (very strong) |

| C=O (Uracil Ring) | 1650-1715 | Stretching (strong) |

| C=C (Aromatic Rings) | 1450-1600 | Stretching |

| C-O (Ester) | 1250-1300 | Asymmetric Stretching (very strong) |

Crystallographic Studies for Three-Dimensional Structure Determination (potential application)

While spectroscopic methods provide detailed information about molecular structure and conformation in solution, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org It reveals exact bond lengths, bond angles, and torsional angles, providing an unambiguous static picture of the molecule.

As of now, the crystal structure of this compound has not been reported in publicly accessible databases. However, X-ray diffraction analysis remains a potential and powerful application for its structural elucidation. The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate an electron density map, from which the atomic positions can be determined. nih.gov

To facilitate crystallization and study intermolecular interactions, uridine tribenzoate could be co-crystallized with other molecules to form complexes. The study of such complexes can provide valuable information about its hydrogen bonding capabilities and other non-covalent interactions. The successful crystallization of other modified nucleosides demonstrates the feasibility of this approach for obtaining high-resolution structural data. researchgate.net

A key aspect of structural biology and chemistry is comparing the conformation of a molecule in the solid state (from X-ray crystallography) with its conformation in solution (from NMR spectroscopy). nih.gov For flexible molecules like nucleosides, the conformation can be influenced by its environment. In a crystal, the structure is constrained by packing forces, whereas in solution, the molecule is solvated and can adopt a range of low-energy conformations.

Studies on other nucleosides have shown that the solid-state and solution conformations can be different. nih.gov For this compound, a comparative analysis would focus on the ribose ring pucker and the glycosidic torsion angle. The bulky benzoyl groups may restrict the conformational freedom of the molecule, potentially leading to a more rigid structure where the solid-state and solution conformations are more similar than in the parent uridine. A combined NMR and crystallographic study would, therefore, provide a comprehensive understanding of the static and dynamic structural properties of this compound.

Conformational Dynamics of Benzoate-Protected Uridine Scaffolds

The conformational landscape of nucleosides is primarily defined by two key features: the pucker of the furanose ring and the rotation around the N-glycosidic bond. In benzoate-protected uridine scaffolds, such as this compound, the steric and electronic effects of the benzoate groups play a significant role in dictating the preferred conformations in solution.

Ribose Puckering Analysis in Solution

The five-membered ribose ring in nucleosides is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the N-type (C3'-endo) and the S-type (C2'-endo). This equilibrium is crucial as it governs the relative orientation of the phosphate (B84403) backbone in nucleic acids. The distribution between these conformers can be quantitatively assessed using nuclear magnetic resonance (NMR) spectroscopy, primarily through the analysis of vicinal proton-proton coupling constants (³JHH).

The Karplus equation describes the relationship between the dihedral angle of adjacent protons and their coupling constant. For the ribose ring, the coupling constants between H1' and H2' (J₁'₂') and between H3' and H4' (J₃'₄') are particularly informative. A larger J₁'₂' value and a smaller J₃'₄' value are indicative of a preference for the S-type pucker, whereas the opposite trend suggests a predominance of the N-type pucker.

| Conformer Type | Dominant Pucker | Characteristic J₁'₂' (Hz) | Characteristic J₃'₄' (Hz) |

|---|---|---|---|

| N-type | C3'-endo | Small (e.g., 1-3 Hz) | Large (e.g., 7-9 Hz) |

| S-type | C2'-endo | Large (e.g., 5-8 Hz) | Small (e.g., 2-4 Hz) |

This interactive table summarizes the characteristic coupling constants associated with the N-type and S-type ribose puckering conformations.

Glycosidic Bond Conformation Studies

The orientation of the uracil base relative to the ribose sugar is defined by the torsion angle (χ) around the N1-C1' glycosidic bond. Two major conformations are possible: syn, where the base is positioned over the ribose ring, and anti, where the base is directed away from the ring. For pyrimidine nucleosides like uridine, the anti conformation is generally favored due to steric hindrance between the C2-carbonyl group of the uracil base and the ribose moiety in the syn conformation.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of protons and is therefore instrumental in elucidating the glycosidic bond conformation. In the syn conformation, the H6 proton of the uracil base is in close proximity to the H1' proton of the ribose sugar, resulting in a strong NOE signal between them. Conversely, in the anti conformation, the H6 proton is distant from H1', leading to a weak or absent NOE. Instead, NOEs may be observed between H6 and other ribose protons, such as H2'.

For this compound, the presence of the bulky benzoate group at the 2' position is expected to further disfavor the syn conformation due to increased steric clashes. Therefore, it is highly probable that this compound predominantly adopts an anti conformation in solution.

| Conformation | Torsion Angle (χ) Range | Expected NOE between H6 and H1' |

|---|---|---|

| syn | Approximately 0° ± 90° | Strong |

| anti | Approximately 180° ± 90° | Weak or Absent |

This interactive table outlines the expected Nuclear Overhauser Effect for the different glycosidic bond conformations.

Computational Chemistry and Molecular Modeling of Uridine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliomed.org In drug discovery, this method is crucial for understanding how a ligand, such as a uridine (B1682114) derivative, might interact with a biological target, typically a protein or nucleic acid.

While direct molecular docking studies on Uridine 2',3',5'-tribenzoate are not readily found, research on other acylated and modified uridine derivatives highlights the utility of this approach. For instance, molecular docking simulations have been performed on various uridine derivatives to investigate their potential as antimicrobial and anticancer agents. nih.govmdpi.com These studies reveal key binding modes and non-bonding interactions within the active sites of target proteins. nih.govmdpi.com For example, in a study of uridine derivatives as potential inhibitors of SARS-CoV-2 main protease, docking simulations showed that the compounds could bind near the crucial catalytic residues of the enzyme. physchemres.org

The benzoyl groups in this compound would be expected to play a significant role in its binding interactions. These large, aromatic moieties can participate in hydrophobic and π-stacking interactions with appropriate residues in a protein's binding pocket. The increased steric bulk of the tribenzoate derivative compared to uridine would also dictate the size and shape of the binding sites it could occupy.

A hypothetical docking study of this compound would likely focus on targets where hydrophobic interactions are a key determinant of binding affinity. The results of such a study would be presented in terms of binding energy, which indicates the stability of the ligand-target complex.

Table 1: Representative Molecular Docking Data for Uridine Derivatives Against Various Targets

| Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| 5′-O-Palmitoyl-2′,3′-di-O-trityluridine | Escherichia coli DNA gyrase | 1RXF | -6.9 | Arg160, Arg162, Asn301 |

| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | Salmonella typhi DNA topoisomerase | 3000 | -6.8 | Tyr184, Thr308, Asp128 |

| 5′-O-(4-t-butylbenzoyl)uridine | SARS-CoV-2 main protease | 7BQY | Not specified | Not specified |

| 5'-O-N-acetylsulfanilyl-2´,3´-di-O-lauroyluridine | Sterol 14α-demethylase | Not specified | -13.108 | ARG378, SER311 |

This table is a compilation of data from studies on various uridine derivatives and is intended to be illustrative of the type of data generated from molecular docking simulations. bibliomed.orgmdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.org These simulations provide detailed information about the conformational flexibility and stability of molecules over time. nih.gov For uridine derivatives, MD simulations can reveal how modifications to the uridine scaffold affect its three-dimensional structure and dynamic behavior.

MD simulations of various nucleoside analogues have been used to assess the stability of ligand-protein complexes identified through molecular docking. nih.govresearchgate.net For example, a 400 ns MD simulation was used to confirm the stable conformation and binding patterns of a uridine derivative within the active site of a target protein. nih.gov Such simulations can calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the complex and the flexibility of its components. researchgate.net

In the case of this compound, the three bulky benzoyl groups would significantly restrict the conformational freedom of the ribose ring and the glycosidic bond connecting the ribose to the uracil (B121893) base. An MD simulation of this molecule would likely show a more rigid structure compared to uridine. The simulation could also explore the accessible conformations of the benzoyl groups themselves and how they might interact with a solvent or a binding partner.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Uridine Derivatives

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecule's conformation. A stable RMSD suggests the molecule has reached equilibrium. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | Highlights the flexible regions of the molecule. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and its target or with solvent molecules. | Key for understanding the specificity and strength of binding interactions. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Changes in Rg can indicate conformational changes, such as unfolding or folding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov These calculations can provide insights into a molecule's reactivity, spectroscopic properties, and electrostatic potential. journaljpri.comdergipark.org.tr For uridine derivatives, methods like Density Functional Theory (DFT) are employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. journaljpri.com

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. journaljpri.com A small energy gap suggests that the molecule is more reactive. Quantum chemical calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface and predict sites for electrophilic and nucleophilic attack.

For this compound, the addition of three electron-withdrawing benzoyl groups would be expected to significantly alter the electronic properties of the uridine core. Quantum chemical calculations could precisely quantify these effects, providing insights into the reactivity of the molecule. For instance, the calculations could predict how the benzoylation affects the acidity of the N3 proton of the uracil ring or the susceptibility of the carbonyl groups to nucleophilic attack.

Table 3: Electronic Properties of Uridine Derivatives from Quantum Chemical Calculations

| Property | Description | Application |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Predicts regions of positive and negative charge, indicating sites for intermolecular interactions. |

Structure-Activity Relationship (SAR) Insights Derived from Computational Studies (indirectly, for deprotected analogues)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods play a crucial role in elucidating these relationships by correlating calculated molecular properties with experimentally observed activities. rsc.org

For uridine derivatives, computational SAR studies have identified key structural features that contribute to their antimicrobial and anticancer effects. nih.gov For example, it has been shown that the nature and position of acyl chains on the uridine scaffold significantly impact antibacterial activity. nih.govresearchgate.net Hydrophobic interactions, facilitated by these acyl groups, are thought to be important for the compounds' mechanism of action. nih.gov

While this compound is typically a protected intermediate, the SAR of its deprotected analogue, uridine, and other derivatives provides valuable context. Computational studies on a series of uridine analogues can help to build predictive models, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models, that can guide the design of new, more potent compounds. rsc.org

The insights from such studies on deprotected analogues can indirectly inform our understanding of this compound. For instance, the benzoyl groups, being large and lipophilic, would drastically alter the SAR profile compared to smaller acyl groups or the parent uridine. If the biological activity of the deprotected analogue relies on specific hydrogen bonding interactions involving the 2', 3', and 5' hydroxyl groups, then this compound would be expected to be inactive until these protecting groups are removed.

Analytical Methodologies for Purity and Characterization in Research Settings

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for both the purification and purity assessment of Uridine (B1682114) 2',3',5'-tribenzoate. Due to the three bulky, non-polar benzoate (B1203000) groups, the compound is significantly more hydrophobic than its parent nucleoside, uridine. This chemical property dictates the selection of the chromatographic mode and conditions. Reversed-phase HPLC (RP-HPLC) is the most suitable technique, utilizing a non-polar stationary phase and a polar mobile phase.

The primary goal during the purification of Uridine 2',3',5'-tribenzoate is to separate it from starting materials (uridine), partially benzoylated intermediates (e.g., 2',3'-di-O-benzoyluridine, 3',5'-di-O-benzoyluridine), and by-products from the synthesis. The significant difference in polarity between the fully benzoylated product and these potential impurities allows for effective separation using RP-HPLC.

A C18 column, which has octadecylsilane (B103800) bonded to silica (B1680970) particles, is the most commonly employed stationary phase for the separation of acylated nucleosides. The long alkyl chains of the C18 phase provide a highly hydrophobic environment, leading to strong retention of the non-polar this compound.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution is generally preferred over isocratic elution for complex reaction mixtures. This involves gradually increasing the proportion of the organic solvent during the chromatographic run, which allows for the elution of less retained, more polar impurities first, followed by the elution of the highly retained tribenzoate product. This ensures good resolution and sharp peaks. Volatile buffers, such as triethylammonium (B8662869) bicarbonate, can be incorporated into the mobile phase, which are particularly useful for preparative HPLC as they can be easily removed from the collected fractions by lyophilization. nih.gov

Table 1: Illustrative HPLC Parameters for the Purification of Acylated Uridine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for strong retention of the non-polar analyte. |

| Mobile Phase A | Water or a volatile buffer (e.g., 0.1 M Triethylammonium bicarbonate) | The polar component of the mobile phase system. |

| Mobile Phase B | Acetonitrile or Methanol | The non-polar (organic) component for eluting the analyte. |

| Gradient | 5% B to 95% B over 30 minutes | Ensures separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |

| Detection | UV at 254 nm or 260 nm | Allows for detection of the nucleoside and benzoyl chromophores. |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

This table represents typical starting conditions for method development for acylated nucleosides and would require optimization for this compound.

Once purified, HPLC is used to assess the purity of this compound and to profile any remaining trace impurities. For this purpose, a high-resolution analytical HPLC system is used. The purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. A purity level of >98% is often required for research applications.

Impurity profiling involves identifying and, if necessary, quantifying any minor peaks in the chromatogram. These could correspond to isomers, degradation products, or residual reactants. The use of a photodiode array (PDA) detector can be advantageous here, as it provides UV-Vis spectra for each peak, which can help in the tentative identification of impurities by comparing their spectra to that of the main compound and known potential by-products.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural confirmation of this compound. It provides a highly accurate measurement of the molecular weight and offers structural insights through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleoside derivatives as it typically generates intact molecular ions with minimal in-source fragmentation. rsc.org

The expected molecular weight of this compound (C₃₀H₂₄N₂O₉) is 556.52 g/mol . scbt.com In positive ion mode ESI-MS, the compound is expected to be detected as protonated molecules [M+H]⁺ (m/z 557.15), sodium adducts [M+Na]⁺ (m/z 579.13), or potassium adducts [M+K]⁺ (m/z 595.11). High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can confirm the elemental composition by measuring the mass with very high accuracy.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion. By selecting the parent ion (e.g., m/z 557.15) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, the fragmentation is expected to be dominated by the benzoate groups.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of [this compound + H]⁺

| m/z (predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 557.15 | [M+H]⁺ | Protonated molecular ion |

| 435.11 | [M+H - C₇H₆O₂]⁺ | Loss of a benzoic acid molecule |

| 313.07 | [M+H - 2(C₇H₆O₂)]⁺ | Loss of two benzoic acid molecules |

This table is based on theoretical fragmentation pathways for benzoylated molecules. The benzoyl cation (m/z 105) is often a characteristic and abundant fragment in the MS/MS spectra of such compounds.

Integration of Analytical Techniques for Comprehensive Characterization

For a comprehensive and unambiguous characterization of this compound, it is essential to integrate multiple analytical techniques. The combination of HPLC with mass spectrometry (LC-MS) is particularly powerful. In an LC-MS setup, the effluent from the HPLC column is directly introduced into the ion source of the mass spectrometer.

This hyphenated technique allows for the correlation of chromatographic peaks with their corresponding mass-to-charge ratios. For a sample of this compound, LC-MS can simultaneously confirm the retention time and the molecular weight of the main peak. Furthermore, it can provide molecular weight information for any impurity peaks resolved by the HPLC, aiding in their identification. For instance, a peak eluting earlier than the main product with a molecular weight corresponding to a di-benzoylated uridine would confirm the presence of this intermediate as an impurity.

In addition to LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is crucial for the definitive structural elucidation, confirming the connectivity of all atoms and the positions of the benzoate groups on the ribose sugar moiety. Together, HPLC for purity, MS for molecular weight and fragmentation, and NMR for detailed structure provide a complete and robust characterization of this compound in a research setting.

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthesis protocol for Uridine 2',3',5'-tribenzoate?

- Methodological Answer : The synthesis typically involves selective benzoylation of uridine's hydroxyl groups. Key steps include:

- Protecting Group Strategy : Use of trimethylsilyl (TMS) groups to temporarily protect reactive hydroxyls, ensuring regioselectivity (e.g., 5'-OH is more reactive than 2'- or 3'-OH under specific conditions) .

- Reaction Conditions : Benzoylation with benzoic acid derivatives (e.g., benzoyl chloride) in anhydrous solvents like dichloroethane (DCE) at elevated temperatures (~84°C) .

- Purification : Column chromatography or recrystallization to isolate the tribenzoate derivative, confirmed via thin-layer chromatography (TLC) .

Q. How is regioselective benzoylation of uridine's hydroxyl groups experimentally confirmed?

- Methodological Answer : Regioselectivity is validated through:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to identify chemical shifts corresponding to benzoylated positions. For example, downfield shifts in protons adjacent to ester groups indicate successful 5'-O-benzoylation .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns consistent with the expected structure .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Solvent Extraction : Partitioning between polar (e.g., water) and non-polar solvents (e.g., dichloromethane) to remove unreacted starting materials .

- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate tribenzoate from mono- or di-substituted byproducts .

Q. How is the compound characterized spectroscopically to ensure structural fidelity?

- Methodological Answer :

- FT-IR Spectroscopy : Peaks at ~1720 cm confirm ester carbonyl groups from benzoylation .

- UV-Vis Analysis : Absorbance maxima in the 260–280 nm range validate the uridine core's conjugated system .

Q. What experimental controls are essential to assess reaction efficiency?

- Methodological Answer :

- Time-Course Monitoring : Sampling at intervals to track conversion rates via TLC or HPLC .

- Internal Standards : Use of known benzoylated nucleosides as references for quantitative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) are addressed by:

- 2D NMR Techniques : COSY and HSQC to resolve overlapping signals and assign protons/carbons unambiguously .

- X-ray Crystallography : Single-crystal diffraction provides definitive structural confirmation, resolving ambiguities from spectral data .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in antimicrobial studies?

- Methodological Answer :

- Derivatization : Synthesizing analogs with varying benzoate substituents (e.g., bromo-, chloro-) to test against bacterial strains .

- Minimum Inhibitory Concentration (MIC) Assays : Quantitative evaluation of bioactivity, correlating substituent electronegativity with efficacy .

Q. How is the compound utilized in developing nucleoside analogs with modified pharmacokinetics?

- Methodological Answer :

- Enzymatic Stability Assays : Incubation with phosphatases or esterases to measure resistance to hydrolysis, a key factor in drug half-life .

- Molecular Dynamics Simulations : Modeling interactions with metabolic enzymes to predict degradation pathways .

Q. What methodologies assess synergistic effects of this compound with other bioactive molecules?

- Methodological Answer :

- Checkerboard Assays : Testing combinations with antibiotics (e.g., β-lactams) to calculate fractional inhibitory concentration (FIC) indices .

- Isobologram Analysis : Graphical determination of additive, synergistic, or antagonistic effects .

Q. How are molecular docking studies designed to explore interactions with target enzymes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.